5-Methyl-2-mercaptobenzothiazole

説明

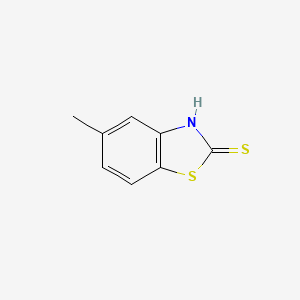

Structure

2D Structure

特性

IUPAC Name |

5-methyl-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDUPWKUQLPLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437991 | |

| Record name | 5-methyl-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21303-50-4 | |

| Record name | 5-methyl-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 2 Mercaptobenzothiazole and Its Analogues

Classical and Industrial Synthetic Routes

The traditional methods for synthesizing 2-mercaptobenzothiazole (B37678) and its derivatives are characterized by their robustness and scalability, making them suitable for large-scale industrial production.

The primary industrial method for producing 2-mercaptobenzothiazole (MBT) and its analogues, such as 5-Methyl-2-mercaptobenzothiazole, is the Kelly process. google.com This process involves the reaction of aniline (B41778) or a substituted aniline (in this case, p-toluidine) with carbon disulfide and sulfur at elevated temperatures (typically 220-280°C) and under significant pressure. google.com

Mechanism: The reaction mechanism for the Kelly process is complex, involving numerous intermediates. researchgate.net It is generally understood to proceed through the following key stages:

Formation of Thiocarbanilide (B123260): Aniline (or p-toluidine) reacts with carbon disulfide to form a dithiocarbamic acid intermediate, which then dehydrates to form thiocarbanilide (or its corresponding dimethyl derivative).

Sulfurization and Cyclization: The thiocarbanilide derivative reacts with elemental sulfur. This step is believed to involve the formation of a sulfurated intermediate which then undergoes intramolecular cyclization, leading to the benzothiazole (B30560) ring system. Hydrogen sulfide (B99878) is a major byproduct of this condensation and cyclization process. mst.dk

Optimization Strategies: Optimization of the Kelly process is crucial for economic viability and product quality. Key strategies focus on maximizing yield and purity while minimizing waste and operational difficulties. madescientific.com

Reaction Conditions: Fine-tuning the temperature, pressure, and reaction time is critical. The reaction must proceed long enough to ensure high conversion but be stopped before significant decomposition of the desired product occurs. google.com

Reactant Ratios: Adjusting the molar ratios of the reactants (p-toluidine, carbon disulfide, and sulfur) can influence the reaction pathway and minimize the formation of unwanted by-products. google.com

By-product Recycling: A significant optimization involves the recycling of unconverted starting materials and certain by-products back into the reactor. After the initial reaction, the crude product is cooled, and the desired this compound is crystallized and separated. The remaining mother liquor, containing intermediates and unreacted starting materials, can be fed back into subsequent batches. google.com

Purification: The purity of the final product is critical for its primary application as a vulcanization accelerator. google.com Industrial purification typically involves dissolving the crude product in an aqueous sodium hydroxide (B78521) solution to form its sodium salt. Insoluble by-products, often tar-like substances, are then removed by filtration or decantation. The purified this compound is then precipitated by adding a strong acid, such as sulfuric acid. google.com A major drawback of this purification method is the generation of a significant amount of sodium sulfate (B86663) in the wastewater. google.com

Besides the high-pressure Kelly process, other classical cyclization methods exist for the synthesis of the 2-mercaptobenzothiazole scaffold from substituted anilines. These routes often utilize different sulfur-containing reagents.

A prominent method involves the reaction of an o-aminothiophenol with carbon disulfide. nih.gov For the synthesis of the 5-methyl derivative, this would require 2-amino-4-methylthiophenol. This reaction is typically carried out under pressure. nih.gov

Another classical approach is the reaction of a substituted aniline with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in the presence of an acid and an oxidizing agent like bromine. indexcopernicus.com The reaction proceeds via the formation of an arylthiourea intermediate, which is then cyclized oxidatively to form the 2-aminobenzothiazole (B30445) derivative. To obtain the 2-mercapto variant, a subsequent hydrolysis step would be necessary.

A more direct synthesis of 2-mercaptobenzothiazoles involves the reaction of o-haloanilines with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org This method avoids the harsh conditions of the Kelly process and proceeds via a tandem reaction involving nucleophilic attack of the aniline on carbon disulfide, followed by an intramolecular SNAr cyclization. organic-chemistry.org

| Starting Material (Aniline Derivative) | Sulfur Reagent | Key Conditions | Product Type |

| p-Toluidine | Carbon Disulfide & Sulfur | High Temperature & Pressure (Kelly Process) | This compound |

| 2-Amino-4-methylthiophenol | Carbon Disulfide | High Pressure | This compound |

| p-Toluidine | Potassium Thiocyanate/Bromine | Acidic medium | 2-Amino-5-methylbenzothiazole |

| 2-Halo-4-methylaniline | Carbon Disulfide | DBU, Toluene (B28343), 80°C | This compound |

Modern Laboratory Synthesis Approaches

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for constructing the benzothiazole ring system.

Transition metal catalysis offers powerful tools for the formation of heterocyclic compounds under milder conditions than classical methods. Copper-catalyzed reactions, for instance, have been employed for the synthesis of 2-mercaptobenzothiazole analogues. nih.gov One such approach involves the copper-catalyzed condensation of a 2-iodoaniline (B362364) with a thiol in the presence of a base. nih.gov Other catalyst systems, such as those based on palladium (e.g., Pd(PPh3)4/MnO2), have also been reported for related cyclization reactions. indexcopernicus.com These methods often exhibit high efficiency and a broad tolerance for various functional groups.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.inmdpi.com The synthesis of 2-mercaptobenzothiazole and its derivatives has been successfully adapted to microwave protocols. figshare.com

These methods can be performed under solvent-free conditions, for example, by adsorbing the reactants onto a solid support like fly ash or silica (B1680970) gel and irradiating the mixture with microwaves. researchgate.net This approach not only accelerates the reaction but also simplifies the work-up procedure and aligns with the principles of green chemistry by reducing solvent waste. researchgate.net Both alkylation and acylation reactions of 2-mercaptobenzothiazole, as well as the primary cyclization to form the ring, can be significantly enhanced by microwave irradiation. figshare.comresearchgate.net These protocols offer a rapid and efficient alternative for laboratory-scale synthesis. figshare.com

| Method | Catalyst/Conditions | Advantages |

| Transition Metal-Catalyzed Cyclization | Copper salts, Palladium complexes | Milder reaction conditions, High efficiency |

| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free | Rapid reaction times, Higher yields, Green chemistry |

Challenges in Synthesis and Mitigation Strategies

Despite the availability of multiple synthetic routes, the production of this compound is not without its challenges.

Purity and By-products: A primary challenge, particularly in the industrial Kelly process, is achieving high purity. The reaction generates a complex mixture, including tar-like by-products and sulfurous resins, which can be difficult to remove. google.commst.dk The purity of the final product is paramount as impurities can negatively affect its performance in rubber vulcanization. google.com

Mitigation: Rigorous, multi-step purification processes are employed, typically involving basic dissolution and acidic reprecipitation. google.com The development of more selective catalysts and optimized reaction conditions in modern methods aims to reduce the formation of these by-products from the outset.

Harsh Reaction Conditions: The classical and industrial routes often require high temperatures and pressures, which necessitates specialized and costly equipment (autoclaves) and poses safety risks. google.comorganic-chemistry.org

Mitigation: Modern approaches, including transition metal-catalyzed and microwave-assisted syntheses, are being developed to allow for the synthesis to occur under significantly milder and safer conditions. organic-chemistry.orgfigshare.com

Environmental Concerns: The traditional purification process generates large volumes of inorganic salt waste (e.g., sodium sulfate), which contributes to effluent treatment costs and environmental burden. google.com The use of toxic reagents and solvents is also a concern.

Mitigation: Green chemistry approaches are being actively explored. Microwave-assisted, solvent-free syntheses represent a significant step in this direction. researchgate.net Furthermore, developing processes that recycle by-products and minimize waste streams is a key goal in optimizing industrial synthesis. google.com

Byproduct Formation Control

In the industrial synthesis of 2-mercaptobenzothiazole (MBT) and its analogues like this compound, which typically involves the high-temperature and high-pressure reaction of a corresponding aniline (p-toluidine for the 5-methyl derivative), carbon disulfide, and sulfur, the formation of byproducts is a significant challenge. wikipedia.orgmst.dk Common byproducts can include hydrogen sulfide, benzothiazole, and sulfurous resins. mst.dk

Controlling the formation of these impurities is crucial for the final product's quality. Key strategies include:

Controlling Residence Time: A patented process highlights the importance of managing the reaction time. The reaction should proceed long enough for the initial reactants to be consumed but must be stopped before the desired 2-mercaptobenzothiazole product begins to decompose into undesirable and irreversible byproducts. google.com

Temperature and Pressure Management: A specific temperature profile can be employed to minimize byproduct formation. One method involves a staged heating process: first to a temperature at or below 150°C, then to a range of 150°C to 170°C, and finally to a higher temperature between 200°C and 240°C. google.com This controlled ramping of temperature helps to manage the reaction kinetics and suppress side reactions.

Alternative Reagents and Catalysts: To circumvent harsh conditions that often lead to byproduct formation, alternative synthetic routes have been developed. An efficient, metal-free approach involves the reaction of o-haloanilines with carbon disulfide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org This method proceeds under milder conditions (e.g., in toluene at 80°C), offering good to excellent yields and avoiding issues associated with high temperatures and pressures. organic-chemistry.org

| Control Method | Key Parameters | Objective | Reference |

|---|---|---|---|

| Residence Time Optimization | Reaction duration is set to maximize product formation while preventing its decomposition. | Minimize undesirable, irreversible byproducts. | google.com |

| Staged Temperature Profile | Heating reactants in sequential temperature stages (e.g., ≤150°C → 150-170°C → 200-240°C). | Suppress side reactions by controlling reaction kinetics. | google.com |

| Catalyst-Promoted Tandem Reaction | Use of DBU as a base with o-haloaniline and carbon disulfide at moderate temperatures (80°C). | Avoid harsh conditions, high temperatures, and pressures to improve yield and reduce byproducts. | organic-chemistry.org |

Solubility Optimization of Intermediates

A key technique involves quenching the hot crude reaction product by mixing it with carbon disulfide. google.com This is done at a temperature sufficient to create a homogeneous quenched mixture, effectively optimizing the solubility of the components before crystallization. google.com By maintaining a maximum hydrogen sulfide pressure during this quenching step, the equilibrium of the reaction is managed, and the subsequent crystallization of the product is more controlled. google.com The 2-mercaptobenzothiazole compound itself has low solubility in water but is soluble in bases and organic solvents like acetone. wikipedia.orgmst.dk This differential solubility is fundamental to many purification strategies.

Purity and Isolation Techniques

Achieving high purity is essential, and several methods are employed to isolate and purify this compound and its analogues from the crude reaction mixture.

Crystallization: One common method involves crystallization from a solvent. In a process where intermediates are recycled, after the reaction mixture is quenched with carbon disulfide, it is cooled to a temperature range of 75°C to 90°C to induce crystallization. google.com The crystallized product is then filtered, washed with a small amount of carbon disulfide, and dried. This multi-cycle process can yield a product with a purity of approximately 98.5%. google.com

Alkali Washing and Acid Precipitation: A widely used chemical purification technique takes advantage of the acidic nature of the mercapto group. The crude product is treated with a molar excess of an aqueous alkali metal hydroxide (like sodium hydroxide) solution at 70°C to 90°C. google.com This converts the water-insoluble 2-mercaptobenzothiazole into its water-soluble alkali metal salt, allowing insoluble impurities to be removed by filtration. The filtrate is then acidified with a non-oxidizing mineral acid, which precipitates the purified 2-mercaptobenzothiazole. The product is collected by filtration, washed with water, and dried, achieving purities of 95-98.5% with yields of 98-100% based on the recoverable amount in the crude material. google.com

Chromatography: For laboratory-scale synthesis and for producing highly pure derivatives, flash chromatography is a standard technique. mdpi.comnih.gov After the initial workup, the final products can be purified via flash chromatography using an appropriate eluent, such as dichloromethane, to separate the desired compound from any remaining impurities or side products. mdpi.comnih.gov The purity of the isolated compounds is typically confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). mdpi.comresearchgate.net

| Technique | Description | Resulting Purity/Yield | Reference |

|---|---|---|---|

| Crystallization | Crude product is dissolved in a solvent (e.g., carbon disulfide), and the pure compound is crystallized out upon cooling. | ~98.5% Purity | google.com |

| Alkali Wash / Acid Precipitation | Crude product is dissolved in aqueous alkali, insoluble impurities are filtered off, and the pure product is precipitated with acid. | 95-98.5% Purity; 98-100% Yield | google.com |

| Flash Chromatography | The product mixture is separated on a silica column using a solvent system (e.g., dichloromethane). | High purity suitable for analytical confirmation (NMR, MS). | mdpi.comnih.gov |

Chemical Reactivity and Transformation Mechanisms of 5 Methyl 2 Mercaptobenzothiazole

Fundamental Reaction Pathways

The core reactivity of 5-Methyl-2-mercaptobenzothiazole involves the sulfur atom of the mercapto group, primarily through oxidation and reduction processes.

Similar to other thiols, this compound readily undergoes oxidation to form its corresponding disulfide, bis(5-methyl-2-benzothiazolyl) disulfide. This reaction is a common pathway for mercaptans and is crucial in various industrial applications, such as in the vulcanization of rubber where related benzothiazole (B30560) derivatives act as accelerators. researchgate.netwikipedia.org The oxidation process can be initiated by various oxidizing agents, including hydrogen peroxide, iodine, or even atmospheric oxygen under certain conditions like heat and light. dtic.milresearchgate.net

The general mechanism involves the removal of a hydrogen atom from the thiol group (S-H) to form a thiyl radical. Two of these radicals then combine to form a disulfide bond (S-S). dtic.mil This dimerization is a key transformation. researchgate.net For instance, studies on the parent compound, 2-mercaptobenzothiazole (B37678), show it is readily oxidized to its disulfide form, and this process is influenced by factors such as the presence of light, air, and heat. dtic.mil It is well-established that the thiol group is critical for this type of transformation. drugbank.com

Table 1: Oxidation of this compound

| Reactant | Product | Reaction Type |

|---|

The disulfide, bis(5-methyl-2-benzothiazolyl) disulfide, can be reduced back to the parent thiol, this compound. This reversible conversion is a fundamental aspect of thiol-disulfide chemistry. dtic.mil The reduction of the disulfide bond can be accomplished using various reducing agents. In biological systems, this conversion can be enzyme-catalyzed. dtic.mil For example, research on the unsubstituted disulfide (MBTS) shows it can be reduced by cysteine, reforming the original mercaptobenzothiazole. researchgate.netnih.gov This demonstrates the reversible nature of the disulfide linkage, a key feature in the redox chemistry of these compounds. researchgate.net

Table 2: Reduction of bis(5-methyl-2-benzothiazolyl) disulfide

| Reactant | Product | Reaction Type |

|---|

Advanced Reaction Chemistries

While the fundamental redox chemistry of this compound is well-understood by analogy to its parent compound, specific research detailing its application in more advanced synthetic methodologies is not widely documented. The following sections are based on the established reactivity of the closely related 2-mercaptobenzothiazole (MBT), as detailed in comprehensive reviews. researchgate.neteurekaselect.com Specific experimental data for the 5-methyl derivative in these particular reactions is not available in the cited literature.

The parent compound, 2-mercaptobenzothiazole, is a key component in the Modified Julia Olefination, a significant carbon-carbon double bond-forming reaction in organic synthesis. researchgate.netwikipedia.orgeurekaselect.com In this sequence, the benzothiazolyl sulfone derived from MBT reacts with an aldehyde or ketone to form an alkene. The specific role of this compound in this reaction has not been the subject of detailed studies in the available literature.

Derivatives of 2-mercaptobenzothiazole have been utilized in the deoxygenation of epoxides to form alkenes. researchgate.neteurekaselect.com This transformation is a valuable process in organic synthesis. However, literature specifically describing the use of this compound for this application is not found in the reviewed sources.

The chemical framework of 2-mercaptobenzothiazole has also found utility in the preparation of alkynes. researchgate.neteurekaselect.com This highlights the versatility of the benzothiazole scaffold in synthetic chemistry. As with the other advanced applications, specific examples or data involving the 5-methyl derivative are not present in the surveyed scientific literature.

Regioselectivity and Electronic Influences on Reactivity of this compound

The reactivity of this compound is significantly directed by the electronic properties of the benzothiazole core and the tautomeric equilibrium between its thione and thiol forms. The presence of a methyl group at the 5-position introduces an electronic perturbation that influences the regioselectivity of its reactions, particularly in cross-coupling and alkylation events.

Impact of Electronic Environment on Cross-Coupling Reactions

The electronic environment of the this compound ring plays a crucial role in its behavior during cross-coupling reactions. The benzothiazole nucleus itself is an electron-deficient system, which can be further modulated by substituents. The methyl group at the 5-position is an electron-donating group (EDG) through hyperconjugation and inductive effects. This donation of electron density can influence the reactivity of the C-X bonds (where X is a leaving group, typically a halogen) on the benzene (B151609) ring portion of the molecule in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

While specific studies detailing the cross-coupling reactions of this compound are limited, research on related substituted benzothiazoles provides valuable insights. For instance, the synthesis of various 2-substituted benzothiazoles often involves the functionalization of the benzene ring, and the nature of the substituents (both electron-donating and electron-withdrawing) has been shown to affect reaction yields and conditions. beilstein-journals.org In some cases, electron-donating groups have been observed to lead to higher yields in certain coupling reactions. beilstein-journals.org

The table below summarizes the general influence of electronic effects on the key steps of a palladium-catalyzed cross-coupling reaction, which can be extrapolated to this compound.

| Catalytic Cycle Step | Influence of Electron-Donating Group (e.g., 5-Methyl) |

| Oxidative Addition | May decrease the rate of this step by increasing electron density on the aryl halide bond. |

| Transmetalation | The electronic effect on this step is less direct but can be influenced by the overall electron density of the organometallic reagent. |

| Reductive Elimination | Generally favored by electron-donating groups on the palladium center, which can facilitate the formation of the new C-C bond. |

It is important to note that the mercapto/thione group at the 2-position can also participate in these reactions, either by coordinating to the metal center or by undergoing its own coupling reactions. Therefore, careful control of reaction conditions is necessary to achieve selective cross-coupling at the desired position on the benzothiazole ring.

Factors Governing Alkylation Regioselectivity

The alkylation of this compound is a key transformation that highlights the importance of regioselectivity. The molecule exists in a tautomeric equilibrium between the thiol form (2-sulfanyl-5-methyl-1,3-benzothiazole) and the more stable thione form (5-methyl-1,3-benzothiazole-2(3H)-thione). wikipedia.org This tautomerism presents two potential sites for alkylation: the sulfur atom (S-alkylation) and the nitrogen atom (N-alkylation).

The outcome of the alkylation reaction is governed by a combination of factors, including the nature of the alkylating agent, the solvent, the base used, and the temperature. These factors influence whether the reaction proceeds under kinetic or thermodynamic control, leading to different product distributions.

Hard and Soft Acid-Base (HSAB) Theory: The regioselectivity of alkylation can often be rationalized using HSAB theory. The sulfur atom is considered a "soft" nucleophile, while the nitrogen atom is a "harder" nucleophile. Consequently, "soft" electrophiles (e.g., alkyl halides like methyl iodide) tend to react preferentially at the soft sulfur atom, leading to the S-alkylated product. Conversely, "harder" electrophiles might favor reaction at the nitrogen atom.

Influence of Reaction Conditions:

Base: The choice of base can significantly influence the position of the negative charge in the resulting ambident anion. A strong, non-coordinating base may favor the formation of the thermodynamically more stable N-anion, while a weaker base or metal cation that can coordinate to the sulfur might promote S-alkylation. Studies on related indazole systems have shown that the choice of base (e.g., NaH vs. Cs2CO3) and solvent can dramatically alter the N1/N2 alkylation ratio. beilstein-journals.orgnih.gov

Solvent: The polarity of the solvent can affect the solvation of the intermediate anion and the transition states, thereby influencing the regioselectivity. Polar aprotic solvents like DMF or DMSO often favor N-alkylation, whereas less polar solvents may favor S-alkylation.

Alkylating Agent: The nature of the leaving group and the steric bulk of the alkylating agent also play a role. More reactive alkylating agents and less sterically hindered ones often favor S-alkylation under kinetic control.

The electron-donating 5-methyl group is expected to increase the nucleophilicity of both the sulfur and nitrogen atoms compared to the unsubstituted 2-mercaptobenzothiazole. However, its effect on the S- versus N-alkylation ratio is more nuanced and would depend on the interplay of the factors mentioned above. Theoretical studies on related systems have shown that substituents on the benzene ring can alter the relative energies of the tautomers and their corresponding anions, thereby influencing the reaction pathway.

The following table summarizes the general factors influencing the regioselectivity of alkylation for 2-mercaptobenzothiazole systems, which is applicable to the 5-methyl derivative.

| Factor | Favors S-Alkylation (Kinetic Product) | Favors N-Alkylation (Thermodynamic Product) |

| Alkylating Agent | Soft electrophiles (e.g., CH₃I, benzyl (B1604629) bromide) | Harder electrophiles |

| Base | Weaker bases, bases with coordinating cations (e.g., NaHCO₃) | Strong, non-coordinating bases (e.g., NaH) |

| Solvent | Non-polar or less polar solvents | Polar aprotic solvents (e.g., DMF, DMSO) |

| Temperature | Lower temperatures | Higher temperatures (allowing for equilibration) |

In practice, S-alkylation is the more commonly observed outcome for 2-mercaptobenzothiazole and its derivatives, reflecting the higher nucleophilicity of the sulfur atom under many standard alkylation conditions. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Methyl 2 Mercaptobenzothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5-Me-MBT in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the chemical shifts of the hydrogen and carbon atoms within the 5-Me-MBT molecule. In a typical ¹H NMR spectrum, the methyl protons (CH₃) at the 5-position exhibit a characteristic signal. The aromatic protons on the benzothiazole (B30560) ring system show distinct chemical shifts depending on their electronic environment.

Similarly, ¹³C NMR spectra provide information on each carbon atom. For instance, in related 2-mercaptobenzothiazole (B37678) derivatives, the carbonyl carbon (C=O) can resonate at approximately 165-167 ppm, while the carbons in alkane groups are found in the more shielded region of the spectrum. nih.gov Specifically, the chemical shifts for CH₂-O and CH₂-S groups in derivatives have been observed around 63 ppm and 32 ppm, respectively. nih.gov Theoretical studies on similar compounds like 5-MeOBIT have shown a good correlation between calculated and experimental ¹H and ¹³C chemical shifts, supporting the predominance of the thione isomer. mdpi.com

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Methyl Protons (5-CH₃) | ~2.4 | ~21 |

| Aromatic Protons (H4, H6, H7) | 7.0 - 7.8 | 110 - 140 |

| N-H Proton | Variable (broad) | - |

| C2 (Thione) | - | ~180-190 |

| C4 | - | ~110.2 (in related benzoxazolethione) mdpi.com |

| C5 | - | ~130-135 |

| C6 | - | ~120-125 |

| C7 | - | ~110.5 (in related benzoxazolethione) mdpi.com |

| C3a/C7a (Bridgehead) | - | ~130-155 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign the structure of 5-Me-MBT and its derivatives, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 5-Me-MBT, COSY spectra would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is invaluable for assigning the protonated carbons in the molecule by linking the known ¹H chemical shifts to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This technique is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular skeleton. For example, correlations from the methyl protons to the C5 and adjacent carbons would definitively confirm the position of the methyl group.

Strategies for Resolving Spectral Ambiguities

In some cases, spectral overlap or complex coupling patterns can lead to ambiguities in NMR data interpretation. Several strategies can be employed to resolve these issues: mdpi.com

Use of Different Solvents: Changing the solvent can alter the chemical shifts of specific protons or carbons, potentially resolving overlapping signals.

Varying Temperature: Temperature-dependent NMR studies can be useful, especially for molecules exhibiting dynamic processes like tautomerism.

Advanced NMR Pulse Sequences: Techniques like 1D-TOCSY (Total Correlation Spectroscopy) can be used to selectively excite a single proton and observe all other protons within the same spin system, helping to disentangle complex aromatic regions.

Comparison with Model Compounds: The synthesis and analysis of structurally related model compounds, where tautomerism is "locked" by methylation, can provide reference chemical shifts to help estimate tautomeric ratios in the parent compound. mdpi.com

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.netthermofisher.com These methods are particularly useful for identifying functional groups and studying intermolecular interactions.

In the solid phase, 5-Methyl-2-mercaptobenzothiazole, similar to its parent compound 2-mercaptobenzothiazole (MBT), is predicted to exist predominantly in its thione tautomeric form and can form stable dimeric complexes through intermolecular hydrogen bonding. nih.govresearchgate.net This hydrogen bonding (N-H···S) leads to a noticeable shift of the N-H stretching vibration to lower wavenumbers in the FT-IR spectrum. nih.govresearchgate.net

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical FT-Raman Wavenumber (cm⁻¹) |

| N-H Stretch | 3111-2835 (broad due to H-bonding) researchgate.net | - |

| C-H Stretch (aromatic) | ~3050 | ~3050 |

| C-H Stretch (methyl) | ~2920 | ~2920 |

| C=S Stretch | ~1000-1250 | ~1000-1250 |

| C=N Stretch | 1412-1513 (in related complexes) researchgate.net | ~1500 |

| Benzene Ring Vibrations | 1600-1400 | 1600-1400 |

| C-S Stretch | ~600-700 | ~600-700 |

Note: These are approximate ranges and can be influenced by the physical state and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govpublisso.demassbank.eu For this compound, electron ionization (EI) mass spectrometry would typically show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For the related compound 2-(methylmercapto)benzothiazole, the molecular formula is C₈H₇NS₂ with a molecular weight of 181.278. nist.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for detecting and quantifying 5-Me-MBT and its parent compound, MBT, in various matrices. publisso.depqri.org This technique involves separating the compound of interest by liquid chromatography before it is ionized and analyzed by two mass analyzers in series. This allows for the selective detection of the compound even in complex mixtures. publisso.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 2-mercaptobenzothiazole and its derivatives, single-crystal X-ray diffraction studies have confirmed that the thione tautomer is the predominant form in the solid state. mdpi.com These studies have also revealed the formation of hydrogen-bonded dimers. For 2-mercaptobenzothiazole, the intermolecular sulfur-nitrogen distance in the N-H···S hydrogen bond has been determined to be approximately 3.35 angstroms. nih.gov

Crystallographic data provides accurate bond lengths, bond angles, and information about intermolecular interactions, which are essential for a complete understanding of the compound's structure and properties.

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful thermal analysis techniques used in conjunction to study the thermal stability and decomposition behavior of materials. eag.comuni-siegen.de TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere, while DTA detects the temperature difference between a sample and an inert reference material, revealing exothermic and endothermic events. eag.comabo.fi This combined analysis provides a comprehensive profile of a compound's thermal properties, including decomposition temperatures, phase transitions like melting, and the nature of the associated thermal events (e.g., endothermic or exothermic). uni-siegen.de

Table 1: Anticipated Thermal Decomposition Stages for this compound in an Inert Atmosphere

| Temperature Range (Conceptual) | TGA Event | DTA Event | Probable Process |

| 180 - 250 °C | Initial Mass Loss | Endotherm | Melting followed by initial decomposition; potential loss of the mercapto group or C-S bond scission. |

| 250 - 400 °C | Significant Mass Loss | Endotherm/Exotherm | Fragmentation of the benzothiazole ring structure. The nature of the DTA peak may vary. |

| > 400 °C | Gradual Mass Loss | Complex Peaks | Breakdown into smaller volatile fragments and formation of a carbonaceous residue. |

Note: This table is illustrative and based on the general principles of thermal decomposition for related compounds. Actual temperatures and mass loss percentages would require experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics and Charge-Transfer Complex Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the benzothiazole ring in this compound. shimadzu.com The absorption of UV-Vis light promotes electrons from a ground state to a higher energy excited state, and the specific wavelengths absorbed are characteristic of the molecule's structure.

Absorption Characteristics

The UV-Vis spectrum of the parent compound, 2-mercaptobenzothiazole (MBT), in solution typically displays two main absorption bands. hereon.de One intense band appears in the range of 308-326 nm, with another band observed between 230-240 nm. hereon.deresearchgate.net These absorptions are attributed to π→π* transitions within the conjugated aromatic system. The exact position and intensity of these peaks are sensitive to the solvent and the pH of the solution. hereon.deresearchgate.net This pH dependence arises from the tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH), and the deprotonation of the molecule in basic solutions to form the thiolate anion. hereon.dewikipedia.org For instance, in more acidic conditions, the absorption maximum might be observed around 320 nm, shifting to approximately 326 nm as the pH increases, indicating deprotonation. researchgate.net The spectrum of this compound is expected to be very similar, with minor shifts in the absorption maxima due to the electronic effect of the methyl group on the benzene ring.

Table 2: Typical UV-Vis Absorption Maxima for the Mercaptobenzothiazole Chromophore

| Compound | Solvent/Condition | Absorption Maxima (λmax) | Reference |

| 2-Mercaptobenzothiazole (MBT) | Methanol | 235 nm, 320 nm | nih.gov |

| 2-Mercaptobenzothiazole (MBT) | Aqueous Solution (Neutral pH) | ~320 nm | researchgate.net |

| 2-Mercaptobenzothiazole (MBT) | Aqueous Solution (Acidic pH) | ~326 nm | researchgate.net |

| 2-Mercaptobenzothiazole (MBT) | Aqueous Solution | Peak A: 230-240 nm, Peak B: 308-320 nm | hereon.de |

Charge-Transfer Complex Analysis

The nitrogen and sulfur atoms in the this compound structure possess lone pairs of electrons, allowing the molecule to act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptor molecules. researchgate.net The formation of a CT complex introduces new, low-energy electronic transitions that are not present in the spectra of the individual donor or acceptor molecules. nih.gov This is typically observed as a new, broad absorption band at a longer wavelength in the visible region of the spectrum. researchgate.netnih.gov

A study on the charge-transfer complexes between 2-mercaptobenzothiazole (MBT) as the electron donor and acceptors like chloranilic acid (CHA) and chloranil (B122849) (CHL) in ethanol (B145695) confirmed the formation of new CT bands. researchgate.net The appearance of these new absorption maxima provides definitive evidence of complex formation. Spectrophotometric analysis allows for the determination of key parameters of the complex, such as its stoichiometry (donor:acceptor ratio), formation constant (KCT), and molar extinction coefficient (εCT). researchgate.net

Table 3: Spectroscopic Data for Charge-Transfer (CT) Complexes of 2-Mercaptobenzothiazole (MBT)

| Electron Donor | Electron Acceptor | Solvent | CT Band (λmax) |

| MBT | Chloranilic Acid (CHA) | Ethanol | 292 nm |

| MBT | Chloranil (CHL) | Ethanol | 291 nm |

Source: Data derived from a study on MBT charge-transfer complexes. researchgate.net

The analysis of these CT complexes is crucial for understanding the intermolecular interactions of this compound, which is relevant to its applications in various fields, including materials science. researchgate.net

Computational Chemistry and Theoretical Studies on 5 Methyl 2 Mercaptobenzothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like 5-Methyl-2-mercaptobenzothiazole (5-Me-MBT). DFT calculations provide valuable insights into various molecular properties that are often difficult to determine experimentally.

Prediction of Reactive Sites and Electronic Properties

DFT calculations are instrumental in identifying the most probable sites for electrophilic and nucleophilic attacks within the 5-Me-MBT molecule. By mapping the electron density and electrostatic potential, researchers can pinpoint regions of high and low electron concentration. For the related compound 2-mercaptobenzothiazole (B37678) (MBT), studies have shown that the thione form is more stable and reactive than the thiol form. researchgate.net The key reactive sites are generally associated with the thioamide functional group. researchgate.net

The distribution of atomic charges, often calculated using methods like Mulliken population analysis, further elucidates the reactive nature of different atoms. In derivatives of 2-mercaptobenzothiazole, electron-donating groups can enhance the molecule's efficiency in certain applications by influencing the electronic properties. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, and DFT is frequently used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. For 5-Me-MBT and related compounds, the HOMO is typically localized over the benzothiazole (B30560) ring and the sulfur atom, indicating these are the primary sites for electron donation. The LUMO, conversely, is often distributed over the thiazole (B1198619) part of the ring system. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.2822 |

| ELUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0107 |

This data is for a related imidazole (B134444) derivative and serves as an illustrative example of the parameters calculated. malayajournal.org

Correlation with Experimental Spectroscopic Data

DFT calculations are highly effective in predicting vibrational spectra (infrared and Raman) of molecules. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. nih.govresearchgate.net This correlation allows for the accurate assignment of vibrational modes observed in experimental spectra. researchgate.net

For 2-mercaptobenzothiazole, DFT calculations at the B3LYP/6-31+G* and B3LYP/6-31++G* levels have shown very good agreement between the scaled theoretical vibrational frequencies and the experimental FT-IR and FT-Raman spectra. nih.gov This agreement provides confidence in the optimized molecular geometry and the computational method's ability to describe the molecule's vibrational characteristics. nih.gov

Ab Initio Hartree-Fock Theory Investigations

Ab initio Hartree-Fock (HF) theory is another quantum mechanical method used to study the molecular structure of compounds like 5-Me-MBT. nih.gov While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations still provide valuable baseline information.

Studies on 2-mercaptobenzothiazole have utilized HF theory, often in conjunction with DFT, to compute optimized geometries and harmonic vibrational frequencies. nih.govnih.gov Comparing the results from both methods can offer a more comprehensive understanding of the molecule's properties. For instance, calculations on 2-mercaptobenzothiazole at the RHF/6-31+G* level have been performed to complement DFT findings. nih.gov

Quantum Chemical Parameters

Several quantum chemical parameters derived from DFT and HF calculations are used to describe the global reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of chemical hardness, indicating the molecule's polarizability.

These parameters are crucial for understanding the reactivity trends within a series of related compounds. For instance, the principle of maximum hardness suggests that for a given set of reactants, the reaction path that proceeds through the transition state with the maximum hardness is favored.

| Parameter | B3PW91 Value | HF Value |

|---|---|---|

| Electronegativity (χ) | -4.10 eV | -4.08 eV |

| Chemical Hardness (η) | 2.59 eV | 5.59 eV |

| Dipole Moment (μ) | 5.37 Debye | 6.14 Debye |

This data is for 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid and is presented for illustrative purposes. researchgate.net

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies for Structure-Activity Relationships

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to understand and predict the biological activity of molecules. researchgate.netnih.govijpsonline.com These methods are particularly valuable in drug design and development. nih.gov

Molecular docking simulates the interaction between a small molecule (ligand), such as a 5-Me-MBT derivative, and a biological target, typically a protein receptor. researchgate.net This allows for the prediction of binding affinity and the identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. researchgate.net

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying molecular descriptors (physicochemical properties, topological indices, etc.) that correlate with activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. mdpi.com Both 2D and 3D-QSAR models have been successfully applied to derivatives of 2-mercaptobenzothiazole to guide the design of more potent analogues. researchgate.net

Biological Activity and Pharmacological Potential of 5 Methyl 2 Mercaptobenzothiazole Derivatives

Antimicrobial Properties

Derivatives of 2-mercaptobenzothiazole (B37678) are recognized for their broad-spectrum antimicrobial activity, demonstrating inhibitory effects against bacteria, fungi, and viruses. nih.govsemanticscholar.org The introduction of different functional groups onto the benzothiazole (B30560) core can modulate the antimicrobial potency and spectrum of these compounds. medipol.edu.tr

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)

Derivatives of 5-Methyl-2-mercaptobenzothiazole have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org For instance, certain Schiff base hybrids of benzothiazole have exhibited excellent antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 3.91µg/ml against Staphylococcus aureus and Escherichia coli. saudijournals.com

Studies have shown that specific substitutions on the benzothiazole ring are crucial for antibacterial efficacy. For example, some N-substituted-5-(hydrogen/chloro)benzothiazole-2-thiones were found to be active against Escherichia coli and Staphylococcus aureus. medipol.edu.tr Similarly, certain acetamide (B32628) derivatives of 2-mercaptobenzothiazole have demonstrated significant antibacterial activity, comparable to the standard drug levofloxacin. acs.org The presence of an outer membrane in Gram-negative bacteria like E. coli can make them less susceptible to some antimicrobial agents compared to Gram-positive bacteria such as S. aureus. mdpi.com

| Derivative Type | Bacterial Strain | Activity/MIC | Reference |

| Benzothiazole Schiff base hybrids | Staphylococcus aureus | MIC: 3.91 µg/ml | saudijournals.com |

| Benzothiazole Schiff base hybrids | Escherichia coli | MIC: 3.91 µg/ml | saudijournals.com |

| N-substituted-5-chlorobenzothiazole-2-thiones | Staphylococcus aureus | Active | medipol.edu.tr |

| N-substituted-5-chlorobenzothiazole-2-thiones | Escherichia coli | Active | medipol.edu.tr |

| Acetamide derivatives | Various Gram-positive and Gram-negative | Comparable to levofloxacin | acs.org |

| 5-methylphenanthridium benzothiazoles | Staphylococcus aureus | MIC: 1–4 μg/ml | nih.gov |

Antifungal and Anti-Candida Activity

The antifungal properties of 2-mercaptobenzothiazole derivatives are well-documented, with activity against a range of fungal pathogens, including various Candida species. nih.govsemanticscholar.org For example, 2-(alkenylthio)-5-aminobenzothiazoles have been synthesized and screened for their antimicrobial activity, revealing inhibitory effects against Candida albicans. nih.gov Specifically, derivatives with a –(CH2)3-CH=CH2 or –CH2CH=CH-C2H5 group at the second position of the 2-mercaptobenzothiazole ring showed a maximum inhibitory effect with a Minimum Inhibitory Concentration (MIC) of 15.6 μg/mL against Candida albicans. nih.gov

Furthermore, a study on C-6 methyl-substituted benzothiazole derivatives highlighted that certain compounds exhibited potent antifungal activity against C. albicans at concentrations of 50 μg/mL and 100 μg/mL. scitechjournals.com Another study found that some benzothiazole derivatives were highly active against a nystatin-resistant C. albicans mutant, with IC50 values in the range of 10⁻⁶ to 10⁻⁵ M. oup.comnih.gov The antifungal mechanism of some derivatives is believed to involve the blockage of ergosterol (B1671047) formation in fungi like Saccharomyces cerevisiae. nih.gov

Antiviral Activity

Derivatives of 2-mercaptobenzothiazole have also been investigated for their antiviral potential. nih.govsemanticscholar.org Screening results have indicated that the parent compound, 2-mercaptobenzothiazole, shows significant activity against certain viruses. nih.gov For instance, it was reported to be active against two out of three tested viruses. nih.gov Additionally, some newly synthesized 1H-1,2,4-triazole derivatives have demonstrated activity against reovirus-1 and parainfluenza-3 virus in Vero cells. uoa.gr

Mechanisms of Action and Enzyme Inhibition (e.g., acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, c-Jun N-terminal kinases)

The biological activities of this compound derivatives are often attributed to their ability to inhibit various enzymes. nih.govnih.govsemanticscholar.org These compounds have been identified as potent mechanism-based inhibitors of several key enzymes. nih.govsemanticscholar.org

The proposed mechanisms of action for the antimicrobial effects of these derivatives are multifaceted. Some studies suggest a membrane-perturbing mode of action, as demonstrated by membrane depolarization assays and fluorescent assisted cell cytometry. saudijournals.com This indicates that the compounds can disrupt the integrity of the bacterial cell membrane. saudijournals.com Another potential mechanism involves intracellular action, such as DNA cleavage. saudijournals.com

Enzyme inhibition is a crucial mechanism for many drugs. pioneerpublisher.com For example, 2-mercaptobenzothiazole has been shown to be an exceptionally potent inhibitor of banana polyphenoloxidase. nih.gov In the context of broader biological activity, derivatives of 2-mercaptobenzothiazole are highlighted as inhibitors of enzymes including:

Acyl coenzyme A cholesterol acyltransferase nih.govnih.govsemanticscholar.org

Monoamine oxidase nih.govnih.govsemanticscholar.org

Heat shock protein 90 nih.govnih.govsemanticscholar.org

Cathepsin D nih.govnih.govsemanticscholar.org

c-Jun N-terminal kinases nih.govnih.govsemanticscholar.org

The inhibition of these enzymes can lead to a range of therapeutic effects, underpinning the diverse pharmacological potential of this class of compounds.

Anthelmintic Efficacy

Derivatives of 2-mercaptobenzothiazole have demonstrated potential as anthelmintic agents. nih.govsemanticscholar.org For instance, novel 1,3-thiazolidin-4-ones and their 5-arylidenes derived from 2-mercaptobenzothiazole have been synthesized and evaluated for their anthelmintic activity. semanticscholar.org One study reported that these compounds cleared 100% of Hymenolepis nana infection and showed significant activity against Ancyclostoma ceylanicum. semanticscholar.org Similarly, newly synthesized fluoro benzothiazole Schiff's bases have also shown promising anthelmintic activity. researchgate.net

Anticancer and Cytostatic Activities (e.g., against leukemia, carcinoma cell lines)

The anticancer potential of benzothiazole derivatives, including those related to this compound, is a significant area of research. mdpi.comnih.gov These compounds have shown activity against various cancer cell lines. nih.gov For example, fluorinated 2-aryl benzothiazole derivatives have exhibited anti-tumor activities against breast cancer cell lines like MDA-MB-468 and MCF-7. nih.gov Specifically, derivatives with hydroxyl groups on the phenyl ring showed potent activity, with GI50 values as low as 0.4 µM against the MCF-7 cell line. nih.gov

Furthermore, thiourea-containing benzothiazole derivatives have demonstrated antiproliferative activity against the U-937 human leukemia monocytic cell line. nih.gov A novel benzothiazole-2-thiol derivative, XC-591, has shown significant anti-cancer activity on diverse cancer cells and was found to inhibit the growth and metastasis of breast cancer in a murine model. oncotarget.com The mechanism of action for some of these anticancer derivatives involves the inhibition of key signaling proteins like RhoGDI, activation of caspase-3, and a decrease in phosphorylated Akt. oncotarget.com

| Derivative Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Fluorinated 2-aryl benzothiazole | MCF-7 (human breast adenocarcinoma) | GI50: 0.4 µM | nih.gov |

| Thiourea containing benzothiazole | U-937 (human leukemia monocytic) | IC50: 16.23 ± 0.81 µM | nih.gov |

| Benzothiazole-2-thiol derivative (XC-591) | 4T1 (murine mammary tumor) | Significant anti-proliferative activity | oncotarget.com |

| Indole based benzothiazole | HT-29 (human colon carcinoma) | IC50: 0.024 µM | nih.gov |

| Carbohydrazide containing benzothiazole | LNCaP (human prostate cancer) | IC50: 11.2 ± 0.79 µg/ml | nih.gov |

Anti-Inflammatory Potential

Derivatives of 2-mercaptobenzothiazole are recognized for their potential as anti-inflammatory agents. nih.govresearchgate.netijlpr.comrjeid.commdpi.com While specific research on the anti-inflammatory activity of this compound derivatives is limited, studies on the broader class of MBT derivatives provide valuable insights. For instance, some MBT derivatives incorporating 4-oxothiazolidine and their 5-arylidene counterparts have demonstrated moderate to weak anti-inflammatory effects in carrageenan-induced paw edema in rats. nih.gov Notably, three compounds in this series showed significant protection against edema, ranging from 38.8% to 44.4%. nih.gov

In other studies, novel bis-heterocycles that combine 2-mercaptobenzothiazole with 1,2,3-triazoles have been synthesized and evaluated for their anti-inflammatory properties. researchgate.net Additionally, some novel 2-mercaptobenzothiazole derivatives have been designed with the aim of achieving potent anti-inflammatory effects, and their evaluation has been carried out using in vitro methods like protein denaturation and HRBC membrane stabilization. researchgate.netijlpr.com One particular study identified a compound, K20, which exhibited potential anti-inflammatory activity, suggested to be due to an electronegative group on the phenyl ring of the pyrazole (B372694) moiety. researchgate.netijlpr.com

It is important to highlight that the anti-inflammatory potential can be influenced by the nature and position of substituents on the benzothiazole ring. For example, a study on 5-methylthiazole-thiazolidinone conjugates, a different but related heterocyclic system, revealed that the presence of a methyl group at the 5-position of the thiazole (B1198619) ring contributed to good predicted anti-inflammatory activity. nih.gov This suggests that the 5-methyl substitution on the benzothiazole ring could similarly influence the anti-inflammatory profile of its derivatives.

Table 1: Anti-Inflammatory Activity of Selected 2-Mercaptobenzothiazole Derivatives

| Compound Type | Test Model | Activity | Reference |

| 4-Oxothiazolidine & 5-Arylidene Derivatives | Carrageenan-induced paw edema in rats | Moderate to weak, with some compounds showing 38.8-44.4% protection | nih.gov |

| Pyrazole-substituted derivative (K20) | In vitro protein denaturation & HRBC membrane stabilization | Potential anti-inflammatory activity | researchgate.netijlpr.com |

| 5-Methylthiazole-thiazolidinone conjugates | PASS predictive outcomes | Moderate to good predicted activity | nih.gov |

Other Reported Pharmacological Activities (e.g., Antitubercular, Antihypertensive, Antiulcer)

Derivatives of 2-mercaptobenzothiazole have been investigated for a range of other pharmacological activities, including antitubercular, antihypertensive, and antiulcer effects. nih.govnih.gov

Antitubercular Activity:

The 2-mercaptobenzothiazole scaffold has shown promise as a source of antitubercular agents. nih.govnih.gov A study focused on the synthesis and evaluation of a series of 2-mercaptobenzothiazole derivatives as inhibitors of Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2), a key enzyme in the mycobacterial respiratory pathway. nih.govrsc.org In this series, compounds with alkyl groups on the benzothiazole moiety demonstrated a better antitubercular response compared to the unsubstituted core. nih.gov Specifically, compounds designated as C3 and C4 were identified as potent agents with a high safety index, and C4 showed the highest bactericidal response. nih.gov These compounds were also found to be effective against drug-resistant strains of M. tuberculosis. nih.gov

While this study did not specifically include 5-methyl derivatives, it did explore substitutions at other positions, providing insights into how modifications of the benzothiazole ring can impact activity.

Antihypertensive Activity:

Antiulcer Activity:

The antiulcer potential of this class of compounds has also been explored. nih.gov For example, a study on 5-chloro-2-[(2-alkoxy-ethyl)thio/sulfanyl/sulfonyl]benzothiazoles demonstrated significant ulceration inhibitory ratios in various ulcer models. nih.gov While this study focused on a 5-chloro substituted derivative, it indicates that substitution at the 5-position can be a key determinant of antiulcer activity. Specific research on the antiulcer effects of this compound derivatives is needed to confirm this potential.

Table 2: Other Reported Pharmacological Activities of 2-Mercaptobenzothiazole Derivatives

| Activity | Compound Type | Key Findings | Reference |

| Antitubercular | Alkyl-substituted 2-mercaptobenzothiazole derivatives (C3, C4) | Potent inhibitors of M. tuberculosis NDH-2; effective against drug-resistant strains. | nih.gov |

| Antihypertensive | Propanolamine (B44665) analogs of 2-mercaptobenzothiazole | Significant and prolonged antihypertensive effect. | nih.gov |

| Antiulcer | 5-Chloro-2-[(2-alkoxy-ethyl)thio/sulfanyl/sulfonyl]benzothiazoles | Significant ulceration inhibitory ratios. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Profiles

The biological activity of 2-mercaptobenzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring and on the side chains attached to the thiol group. researchgate.netnih.gov

In the context of anti-inflammatory activity, a study on novel bis-heterocycles containing a 2-mercaptobenzothiazole moiety revealed that an aromatic ring attached to the triazolyl moiety is crucial for potent activity compared to aliphatic or alicyclic rings. researchgate.net For a series of 2-mercaptobenzothiazole derivatives designed for anti-inflammatory effects, quantitative structure-activity relationship (QSAR) models have been developed to understand the structural requirements for activity. researchgate.netijlpr.com

Regarding antitubercular activity, SAR studies on 2-mercaptobenzothiazole derivatives targeting M. tuberculosis NDH-2 showed that lipophilicity played a role, with a decreasing trend in the minimum inhibitory concentration (MIC) as the ClogP value increased for alkyl-substituted compounds. nih.gov However, a bulky lipophilic naphthyl substituent was found to compromise activity. nih.gov Among electron-withdrawing groups at the 6-position, a fluoro group was more favorable for activity compared to chloro and bromo groups. nih.gov

While these studies provide valuable general insights, specific SAR studies focusing on the impact of the 5-methyl group on the pharmacological profiles of 2-mercaptobenzothiazole derivatives are not extensively reported. Further research is needed to elucidate the precise role of the methyl group at this position in modulating the various biological activities.

Efflux Pump Involvement in Antimicrobial Action

Efflux pumps are a significant mechanism of antimicrobial resistance in bacteria, actively extruding therapeutic agents from the cell. nih.gov The development of efflux pump inhibitors (EPIs) is a promising strategy to overcome this resistance and restore the efficacy of existing antibiotics. nih.gov

While the direct involvement of this compound derivatives as efflux pump inhibitors has not been specifically reported in the reviewed literature, the broader class of benzothiazole derivatives has been a subject of interest in this area. The general principle of EPIs is to interfere with the efflux pump's function, thereby increasing the intracellular concentration of the antibiotic. nih.gov

Industrial and Emerging Applications of 5 Methyl 2 Mercaptobenzothiazole in Advanced Materials and Processes

Rubber Chemistry and Polymer Technology

The discovery that benzothiazole (B30560) derivatives, including 5-Methyl-2-mercaptobenzothiazole, act as accelerators in the vulcanization of rubber has spurred extensive research and application in the polymer industry. nih.gov These compounds have become crucial for producing high-performance rubber products.

Vulcanization Acceleration and Mechanical Property Enhancement

This compound is a moderately fast-curing primary accelerator used in the vulcanization of both natural and synthetic rubbers. atamankimya.com Its application allows for vulcanization to occur with less sulfur and at milder temperatures, which contributes to a stronger final product. atamankimya.comatamankimya.com The use of such accelerators is a key factor in achieving desirable mechanical properties in rubber products. researchgate.net Vulcanizates produced with 2-mercaptobenzothiazole (B37678) (MBT), a closely related compound, tend to exhibit a relatively low modulus but maintain good aging properties. atamankimya.com

The mechanism of vulcanization involves the formation of an active accelerator complex that reacts with sulfur to create sulfurating species. cmu.edu These species then react with the rubber, leading to crosslinking. The presence of activators like zinc oxide significantly influences the rate and degree of crosslinking, thereby enhancing the mechanical properties of the rubber. researchgate.net

Table 1: Effect of Accelerators on Vulcanization and Mechanical Properties of Silica-Filled Natural Rubber

| Accelerator Type | Vulcanization Rate | Maximum Torque (T_max) | Mechanical Properties (Hardness, Tensile Strength, etc.) |

|---|---|---|---|

| Thiuram (TMTD) | Fast | High | Excellent |

| Thiazole (B1198619) (MBTS) | Moderate | Lower | Moderate |

| Sulfenamide (B3320178) (CBS) | Slow | - | Excellent |

Data sourced from a study on various accelerators in a silica-filled natural rubber compound. researchgate.net

Role as Sensitizer and Anti-Scorching Agent

In the rubber industry, derivatives of 2-mercaptobenzothiazole, such as 2,2′-dithiobisbenzothiazole, are utilized as sensitizers and anti-scorching agents during vulcanization. nih.gov Scorching refers to the premature vulcanization of rubber, which can be a significant issue during processing. Anti-scorching agents delay the onset of vulcanization, allowing for safer and more controlled processing of the rubber compound. The use of these agents is critical for maintaining the desired properties of the final product.

Use as Plasticizer

Beyond its role in vulcanization, this compound and its related compounds are also employed as plasticizers in the rubber industry. nih.gov Plasticizers are additives that increase the flexibility, extensibility, and processability of polymers. azom.com They work by embedding themselves between the polymer chains, spacing them out and thus lowering the glass transition temperature of the material. While hundreds of substances are known to have plasticizing effects, about 100 have significant commercial value. azom.com The use of plasticizers was a foundational development for the modern plastics industry. azom.com

Precursor for Other Rubber Additives

2-Mercaptobenzothiazole (MBT) serves as a crucial precursor for the synthesis of other important rubber additives. researchgate.net Among these are 2,2′-dibenzothiazyl disulfide (MBTS) and N-cyclohexylbenzothiazole-2-sulphenamide (CBS). researchgate.net MBTS is another thiazole-based accelerator, while CBS belongs to the sulfenamide class of accelerators, which are known for their delayed action and are widely used in the tire industry. researchgate.net The ability to synthesize these various accelerators from a common precursor highlights the versatility and importance of MBT in rubber chemistry.

Process Regulation in Polymerization

In the broader context of polymerization, 2-mercaptobenzothiazole finds application as a radical polymerization inhibitor, chain transfer agent, and reforming agent. atamankimya.comwikipedia.org In radical polymerization, inhibitors are used to control or stop the reaction, which is crucial for safety and for achieving the desired polymer properties. As a chain transfer agent, it can be used to control the molecular weight of the resulting polymer. vot.pl Studies have also explored the use of MBT derivatives as photo-initiators for the radical polymerization of various acrylate (B77674) monomers. nih.gov

Corrosion Inhibition

Beyond its applications in polymer science, 2-mercaptobenzothiazole is a well-established corrosion inhibitor, particularly for copper and its alloys. atamankimya.comnih.gov It is also used to protect other metals such as steel, cast iron, and aluminum. wincom-inc.com Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. mdpi.com

The mechanism of inhibition often involves the displacement of water molecules from the metal surface and the blocking of active sites where corrosion would typically initiate. mdpi.com The adsorption can be physical, involving electrostatic forces between the inhibitor and the charged metal surface. mdpi.com Research on similar heterocyclic compounds has shown high inhibition efficiencies, often exceeding 90%, in acidic environments. nih.govresearchgate.net The performance of these inhibitors can be influenced by factors such as concentration, temperature, and immersion time. mdpi.comnih.gov

Table 2: Research Findings on Corrosion Inhibition by Heterocyclic Compounds

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency | Adsorption Isotherm |

|---|---|---|---|---|

| EMTP (a triazole derivative) | Mild Steel | 1 M Hydrochloric Acid | 97% at 303 K | Langmuir |

| Mebendazole | Low-carbon Steel | Dilute Sulphuric Acid | ~99% at 30°C | Langmuir |

Data sourced from studies on the corrosion inhibition potential of specific organic compounds. mdpi.comnih.gov

The protective film formed by these inhibitors can be quite stable, though its effectiveness may decrease at elevated temperatures or over very long exposure times due to desorption. mdpi.comnih.gov

Application for Metals and Alloys (e.g., Aluminum, Copper, Stainless Steel)

This compound (MBT) is a well-established corrosion inhibitor for a variety of metals and their alloys. gas-sensing.comresearchgate.net Its effectiveness stems from the presence of electron-dense nitrogen and sulfur atoms in its heterocyclic ring, which facilitate its adsorption onto metal surfaces. researchgate.net This creates a protective barrier against corrosive environments. researchgate.netnargesgoudarzi.com

Aluminum and its Alloys:

MBT has been studied for its ability to protect aluminum alloys from corrosion. researchgate.netresearchgate.net It can form a thin organic layer on the surface of aluminum, hindering corrosive processes. researchgate.net Studies on AA 2024-T3 alloys, which are rich in copper, have shown that MBT can decrease both anodic and cathodic reaction rates in corrosive solutions. researchgate.net Research has demonstrated that MBT is an effective corrosion inhibitor for aluminum and aluminum-titanium alloys in acidic environments. researchgate.net The inhibition efficiency is dependent on the concentration of the inhibitor. researchgate.net

Copper and its Alloys:

MBT is widely recognized as a highly effective corrosion inhibitor for copper and its alloys. gas-sensing.comresearchgate.net It is a primary component in many water treatment products designed to prevent the corrosion of copper-containing metals, especially in closed-loop cooling water systems. gas-sensing.com The compound reacts with the copper surface to form a protective, water-insoluble polymeric film. researchgate.net This film acts as a barrier, and MBT is classified as a mixed-type inhibitor, meaning it retards both the anodic and cathodic corrosion reactions. researchgate.net The synergistic effect of MBT with other inhibitors, such as benzotriazole (B28993) (BTAH), has been shown to significantly enhance the corrosion resistance of electroplated copper coatings, achieving inhibition efficiencies of over 90%. rsc.org

Stainless Steel:

Studies have demonstrated that MBT can act as an effective corrosion inhibitor for 316 stainless steel, particularly in acidic media. nargesgoudarzi.comresearchgate.net It functions as a mixed-type inhibitor, with its efficiency increasing as its concentration rises. nargesgoudarzi.comresearchgate.net The protective mechanism involves the adsorption of MBT molecules onto the steel surface, forming a layer that hinders both anodic and cathodic corrosion reactions. nargesgoudarzi.comresearchgate.net The adsorption process is influenced by temperature and follows the Temkin adsorption isotherm. nargesgoudarzi.comresearchgate.net

| Metal/Alloy | Inhibition Mechanism | Key Findings | References |

|---|---|---|---|

| Aluminum and its Alloys | Formation of a thin organic protective layer. | Effective in acidic media; inhibition efficiency is concentration-dependent. Decreases both anodic and cathodic reaction rates on copper-rich aluminum alloys. | researchgate.netresearchgate.netresearchgate.net |

| Copper and its Alloys | Forms a water-insoluble polymeric film (Cu(I)MBT). Acts as a mixed-type inhibitor. | Widely used in industrial water treatment. Synergistic effects with BTAH significantly improve corrosion resistance. | gas-sensing.comresearchgate.netrsc.org |

| Stainless Steel (316) | Adsorption of a protective layer on the steel surface. Acts as a mixed-type inhibitor. | Effective in acidic solutions; inhibition efficiency increases with concentration and is temperature-dependent. | nargesgoudarzi.comresearchgate.net |

Mechanisms of Protective Layer Formation

The protective action of this compound against metal corrosion is primarily due to its ability to form a stable and adherent film on the metal surface. This process involves the chemical adsorption of MBT molecules onto the metal. The heterocyclic nature of MBT, with its nitrogen and sulfur atoms possessing high electron density, plays a crucial role in this adsorption process. researchgate.net

On copper surfaces, MBT reacts to form a polymeric film of Cu(I)MBT, which is insoluble in water and acts as a protective barrier. researchgate.net This complex is formed through chemical bonds between copper(I) cations and the exocyclic sulfur and nitrogen atoms of the MBT molecule. researchgate.net This protective layer can reach a thickness of 8–9 nm after 12 hours of immersion. researchgate.net The formation of this layer prevents the precipitation of other corrosive compounds, such as copper(II) phosphate, on the copper surface. researchgate.net When used in conjunction with benzotriazole (BTAH), a synergistic effect is observed, leading to the formation of a composite film with an inner layer of BTA–Cu(I) and MBT–Cu(I) and an outer layer of MBT–Cu(I) and Cu₂O, resulting in significantly enhanced corrosion resistance. rsc.org

In the case of aluminum alloys, MBT forms a thin organic layer on the substrate, effectively shielding it from corrosive agents. researchgate.net Similarly, for stainless steel, MBT molecules adsorb onto the surface, retarding both the anodic and cathodic corrosion reactions. nargesgoudarzi.com The adsorption process is spontaneous, as indicated by the negative values of the free energy of adsorption. researchgate.net

Integration in Self-Healing and Anticorrosion Smart Coatings

A significant advancement in corrosion protection is the integration of corrosion inhibitors into "smart" coatings that possess self-healing capabilities. These coatings can release the inhibitor on demand, for instance, when a scratch or damage occurs. researchgate.netresearchgate.net this compound is a prime candidate for such applications due to its effectiveness as a corrosion inhibitor. researchgate.netresearchgate.net

One approach involves encapsulating MBT into nanocontainers, such as polyurethane nanocapsules or layered double hydroxides (LDHs), which are then dispersed within the coating matrix. researchgate.netkashanu.ac.ir When the coating is damaged, these nanocontainers can be triggered by environmental changes, such as pH shifts or the presence of corrosive ions, to release the encapsulated MBT. researchgate.netresearchgate.net The released MBT then forms a protective layer on the exposed metal surface at the site of the damage, effectively "healing" the coating and preventing further corrosion. researchgate.netresearchgate.net

For instance, nanocontainers made of Zn-Al-layered double hydroxides intercalated with MBT have been shown to provide a self-healing effect in epoxy coatings. researchgate.net When the coating is scratched, the nanocontainers release MBT through an ion-exchange mechanism, where aggressive chloride ions are entrapped, and the inhibitor is released to protect the exposed steel. researchgate.net Similarly, polyurethane nanocapsules loaded with 2-mercaptobenzimidazole (B194830) (a related compound) have demonstrated improved active corrosion protection in coatings. kashanu.ac.ir

| Self-Healing Strategy | Mechanism | Key Advantages | References |

|---|---|---|---|

| Encapsulation in Nanocontainers (e.g., LDHs, Polyurethane) | Release of MBT triggered by environmental stimuli (e.g., pH change, corrosive ions) at the site of damage. | On-demand release of inhibitor, targeted protection, and extended service life of the coating. | researchgate.netresearchgate.netresearchgate.netkashanu.ac.ir |

| Supramolecular Nanocontainers (e.g., with α-cyclodextrin) | Formation of inclusion complexes that release the inhibitor when corrosion starts. | Smart and controlled release of the corrosion inhibitor. | researchgate.net |

Advanced Materials and Devices

Functional Monomers in Polymer Chemistry